![molecular formula C7H8Cl2N2O2 B066461 Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate CAS No. 175137-67-4](/img/structure/B66461.png)
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
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Overview
Description
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is characterized by the presence of an imidazole ring. This ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole and its derivatives, including Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate, are known to participate in a wide range of chemical reactions due to their amphoteric nature, meaning they can exhibit both acidic and basic properties .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . This could potentially make “Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate” a candidate for the development of new antibacterial drugs.
Antimycobacterial Activity
Some imidazole derivatives have shown antimycobacterial activity, which means they could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
Imidazole derivatives have also been reported to have anti-inflammatory properties . This suggests that “Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate” could potentially be used in the development of new anti-inflammatory drugs.
Antitumor Activity
Imidazole derivatives have shown antitumor activity . This suggests that “Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate” could potentially be used in cancer treatment.
Antidiabetic Activity
Imidazole derivatives have been reported to have antidiabetic properties . This suggests that “Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate” could potentially be used in the treatment of diabetes.
Antiviral Activity
Imidazole derivatives have shown antiviral activity . This suggests that “Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate” could potentially be used in the development of new antiviral drugs.
Future Directions
Mechanism of Action
Target of Action
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of imidazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level
properties
IUPAC Name |
ethyl 2-(4,5-dichloroimidazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-2-13-5(12)3-11-4-10-6(8)7(11)9/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDHEBGHIJMRTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380951 |
Source
|
Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175137-67-4 |
Source
|
Record name | Ethyl 4,5-dichloro-1H-imidazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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